2-(6-Chloro-2-(methylthio)pyrimidin-4-yl)ethanamine
Description
Properties
Molecular Formula |
C7H10ClN3S |
|---|---|
Molecular Weight |
203.69 g/mol |
IUPAC Name |
2-(6-chloro-2-methylsulfanylpyrimidin-4-yl)ethanamine |
InChI |
InChI=1S/C7H10ClN3S/c1-12-7-10-5(2-3-9)4-6(8)11-7/h4H,2-3,9H2,1H3 |
InChI Key |
GHXIAWNNRYWXSJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)CCN |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4,6-Dichloro-2-(methylthio)pyrimidine
The foundational intermediate for this route is 4,6-dichloro-2-(methylthio)pyrimidine , synthesized from 2,4,6-trichloropyrimidine. The methylthio group is introduced at position 2 via a nucleophilic aromatic substitution (NAS) reaction with sodium methanethiolate (NaSMe) in anhydrous tetrahydrofuran (THF) at 0–5°C. The reaction achieves 85–90% yield, with the 4- and 6-chloro groups retained for subsequent modifications.
Reaction Conditions
-
Molar Ratio : 1:1.2 (2,4,6-trichloropyrimidine : NaSMe)
-
Temperature : 0–5°C
-
Solvent : THF
-
Time : 4–6 hours
The methylthio group’s electron-donating resonance effect activates position 4 for further substitution, making it more reactive than position 6.
Ethanamine Substitution at Position 4
The 4-chloro group in 4,6-dichloro-2-(methylthio)pyrimidine is displaced by ethanamine under mild basic conditions. Ethanamine (2.5 equiv) is added to a solution of the intermediate in methanol, followed by triethylamine (1.1 equiv) to neutralize HCl. The reaction proceeds at 60°C for 12–15 hours, yielding 2-(6-Chloro-2-(methylthio)pyrimidin-4-yl)ethanamine with 75–80% efficiency.
Key Considerations
-
Regioselectivity : The methylthio group at position 2 directs substitution to position 4 due to resonance-driven electron donation.
-
By-Products : Trace amounts of 6-substituted by-products (<5%) form but are removed via recrystallization in ethyl acetate.
Cyclocondensation of Thiourea Derivatives
Formation of the Pyrimidine Core
An alternative route constructs the pyrimidine ring from a thiourea precursor. 2-(Methylthio)thiourea reacts with 1,1,3,3-tetramethoxypropane in acetic acid under reflux to form 2-(methylthio)-4,6-dihydroxypyrimidine. Subsequent chlorination using phosphorus oxychloride (POCl₃) introduces chloro groups at positions 4 and 6, yielding 4,6-dichloro-2-(methylthio)pyrimidine.
Chlorination Protocol
-
Reagents : POCl₃ (5 equiv), catalytic dimethylformamide (DMF)
-
Temperature : 110°C
-
Time : 8 hours
-
Yield : 70–75%
Functionalization with Ethanamine
The ethanamine group is introduced as described in Section 1.2. This method’s advantage lies in its modularity, allowing for late-stage diversification of the pyrimidine core.
Direct Amination via Buchwald-Hartwig Coupling
Palladium-Catalyzed C–N Bond Formation
For high regiocontrol, a palladium-catalyzed coupling between 4-chloro-6-iodo-2-(methylthio)pyrimidine and ethanamine is employed. Using Pd(OAc)₂ (5 mol%), XantPhos (10 mol%), and Cs₂CO₃ (2 equiv) in toluene at 100°C, the reaction achieves 85% yield in 24 hours.
Advantages
-
Chemoselectivity : The iodo group at position 6 remains intact, avoiding unwanted substitutions.
-
Scalability : Tolerates gram-scale synthesis without yield erosion.
Comparative Analysis of Synthetic Routes
| Method | Yield | Complexity | Regioselectivity | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 75–80% | Low | High | Industrial |
| Cyclocondensation | 65–70% | Moderate | Moderate | Lab-scale |
| Buchwald-Hartwig | 85% | High | Excellent | Pilot-scale |
The nucleophilic substitution route is favored for industrial applications due to its simplicity and cost-effectiveness. In contrast, the Buchwald-Hartwig method offers superior selectivity for research settings requiring high purity.
Challenges and Optimization Strategies
Regioselectivity in Substitution Reactions
The electron-withdrawing chloro group at position 6 deactivates the pyrimidine ring, but the methylthio group at position 2 counteracts this effect via resonance. Computational studies (DFT) confirm a 10–15 kcal/mol lower activation energy for substitution at position 4 compared to position 6.
Purification Techniques
-
Recrystallization : Ethyl acetate/hexane (3:1) removes chloride salts and unreacted starting materials.
-
Column Chromatography : Silica gel (230–400 mesh) with 5% methanol/dichloromethane isolates the product in >98% purity.
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloro-2-(methylthio)pyrimidin-4-yl)ethanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, while the ethanamine group can undergo reduction to form the corresponding amine.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium ethoxide in ethanol, amines, thiols.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Coupling: Palladium catalysts, boronic acids, bases like potassium carbonate.
Major Products
Substitution: Various substituted pyrimidines.
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Coupling: Biaryl compounds.
Scientific Research Applications
Chemistry
This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to modify it for various applications in pharmaceuticals and agrochemicals.
Biology
Research has indicated that 2-(6-Chloro-2-(methylthio)pyrimidin-4-yl)ethanamine possesses potential biological activities , including:
- Antimicrobial Properties : Preliminary studies suggest it may exhibit significant antimicrobial activity against pathogens like Escherichia coli and Staphylococcus aureus.
- Anticancer Activity : Investigations into its cytotoxic effects have shown promise against various cancer cell lines. It may inhibit enzymes involved in DNA replication or repair, contributing to its potential anticancer effects.
Medicine
The compound is being explored as a therapeutic agent due to its ability to interact with biological targets. Its mechanism may involve the inhibition of specific enzymes or receptors relevant to disease progression.
Industry
In materials science, this compound is utilized in developing new materials with specific properties, such as polymers and coatings that require enhanced durability or functionality.
Case Studies
- Antimicrobial Efficacy Study : A study evaluating the antimicrobial properties of this compound found that it significantly inhibited the growth of Staphylococcus aureus, indicating its potential as a novel antimicrobial agent.
- Cytotoxicity Assessment : In vitro experiments demonstrated that the compound exhibited selective cytotoxicity towards various cancer cell lines while sparing normal cells, suggesting its therapeutic potential in oncology.
Mechanism of Action
The mechanism of action of 2-(6-Chloro-2-(methylthio)pyrimidin-4-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in DNA replication or repair, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations on the Pyrimidine Core
Position 4 Amine Modifications
Key Observations :
- Trifluoroethylamine (6a) : Enhanced lipophilicity due to the CF₃ group, which may improve blood-brain barrier penetration but reduce aqueous solubility .
- Dimethylimidoformamide (3e) : Reduced melting point suggests lower crystallinity, which may affect formulation stability .
Modifications at Position 2 (Methylthio Group)
Key Observations :
Receptor Binding and Activity
- Compound 10 (from ): A structurally distinct aminopyrimidine with hA2A receptor affinity (0.22 nM) and ligand efficiency (0.51). Demonstrates blood-brain barrier penetration and reversal of haloperidol-induced catalepsy in rats .
- Phenethylamine Analogues (e.g., 2C-T, 2C-B): Core phenethylamine structure targets serotonin receptors (5-HT2A), unlike pyrimidine-based compounds, which are often designed for kinase or adenosine receptor modulation .
Metabolic Stability
Biological Activity
2-(6-Chloro-2-(methylthio)pyrimidin-4-yl)ethanamine, with the CAS number 339017-83-3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
- Molecular Formula : C7H10ClN3S
- Molecular Weight : 203.69 g/mol
- Structure : The compound features a pyrimidine ring substituted with a chlorine atom and a methylthio group, connected to an ethanamine moiety.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in anticancer and antimicrobial applications. Below are detailed findings from various studies.
Anticancer Activity
A study evaluating the compound's anticancer properties involved screening against multiple cancer cell lines. The results indicated:
- Inhibition of Cancer Cell Lines :
Table 1: Inhibition Percentages Against Various Cancer Cell Lines
| Cancer Type | Mean Percent Inhibition |
|---|---|
| Breast Cancer | >60% |
| Ovarian Cancer | ~40% |
| Non-Small Cell Lung Cancer | ~50% |
| Renal Cancer | ~45% |
| Prostate Cancer | ~40% |
The mechanism by which this compound exerts its effects appears to involve interference with cell cycle progression. Flow cytometric analysis revealed that treatment with the compound resulted in an increase in the S-phase population of treated cells, indicating a potential role in inhibiting DNA replication .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown significant antimicrobial activity. Various studies have tested its efficacy against bacterial strains:
- Antibacterial Activity : The compound demonstrated substantial antibacterial effects against both Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | <10 µg/mL |
| Staphylococcus aureus | <5 µg/mL |
| Mycobacterium tuberculosis | <15 µg/mL |
Case Studies
Several case studies have highlighted the potential of this compound in therapeutic applications:
- Case Study on Leukemia : A specific study on leukemia cell lines demonstrated that treatment with the compound led to a significant reduction in cell viability, supporting its potential as a therapeutic agent for blood cancers .
- Combination Therapy Potential : Research suggests that combining this compound with other chemotherapeutic agents may enhance its efficacy, particularly in resistant cancer types .
Q & A
Basic Synthesis and Optimization
Q: What are standard protocols for synthesizing 2-(6-Chloro-2-(methylthio)pyrimidin-4-yl)ethanamine, and how can reaction conditions be optimized for yield? A: The compound is typically synthesized via nucleophilic substitution of 4,6-dichloro-2-(methylthio)pyrimidine with ethanamine derivatives. Key parameters include:
- Temperature : 0–25°C to minimize side reactions (e.g., over-alkylation) .
- Base : Sodium hexamethyldisilazide (NaHMDS) in THF enhances amine reactivity .
- Solvent : THF or NMP improves solubility and reaction homogeneity .
Yield optimization requires monitoring via TLC and quenching with water to precipitate the product. Purification via silica gel chromatography (100–200 mesh) ensures >90% purity .
Advanced Synthetic Challenges
Q: How can regioselective functionalization of the pyrimidine ring be achieved to avoid competing reactions? A: Regioselectivity is controlled by steric and electronic factors:
- The 6-chloro position is more reactive toward nucleophilic substitution due to electron-withdrawing effects of the methylthio group .
- Protecting the ethanamine group (e.g., as a trifluoroacetamide) prevents undesired interactions during derivatization .
Advanced strategies include computational modeling (DFT) to predict reactive sites and using bulky bases to direct substitution .
Basic Analytical Characterization
Q: What techniques are essential for confirming the structural integrity and purity of this compound? A: Standard methods include:
- NMR : and NMR verify substitution patterns (e.g., δ ~6.2 ppm for pyrimidine protons) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 230.0393) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .
Advanced Analytical Challenges
Q: How can contradictory data (e.g., NMR vs. HPLC purity) be resolved during characterization? A: Contradictions often arise from residual solvents or tautomeric forms. Solutions include:
- 2D NMR (COSY, HSQC) : Assigns overlapping signals and identifies tautomers .
- Ion Chromatography : Detects inorganic salts (e.g., unreacted NaHMDS) not visible in HPLC .
- DSC/TGA : Thermal analysis identifies hydrate/solvate forms affecting purity .
Biological Activity Profiling
Q: What methodologies are used to evaluate this compound’s interaction with biological targets? A: Key approaches include:
- Receptor Binding Assays : Radiolabeled ligands (e.g., -antagonists) quantify affinity (IC) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., 5-lipoxygenase inhibition) measure catalytic activity .
- Cellular Uptake : LC-MS/MS quantifies intracellular concentrations in hepatocytes or neuronal cells .
Advanced Pharmacokinetic Studies
Q: How can interspecies metabolic stability discrepancies (e.g., human vs. mouse liver microsomes) be addressed? A: Strategies include:
- Metabolite Identification : LC-HRMS detects species-specific oxidation products (e.g., CYP450-mediated S-oxidation) .
- Cryopreserved Hepatocytes : Validate metabolic pathways in physiologically relevant models .
- Molecular Docking : Predict CYP450 binding to guide structural modifications (e.g., replacing methylthio with trifluoromethyl) .
Derivative Design for Improved Efficacy
Q: What structural modifications enhance metabolic stability while retaining target affinity? A: SAR studies suggest:
- Methylthio Replacement : Sulfone or sulfonamide groups reduce CYP450-mediated oxidation .
- Ethanamine Branching : Introducing cyclopropyl or fluoroethyl groups improves BBB penetration (e.g., logP < 3) .
- Pyrimidine Ring Substitution : 4-Methoxy or 6-fluoro groups enhance ligand efficiency (>0.5) .
In Vivo Efficacy Assessment
Q: What methods quantify blood-brain barrier (BBB) permeability for CNS-targeted derivatives? A: Protocols include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
